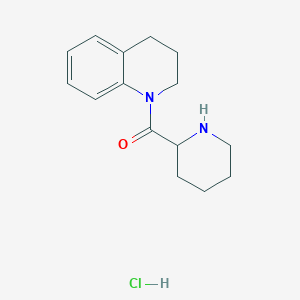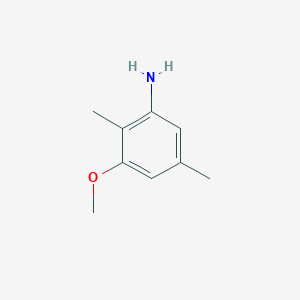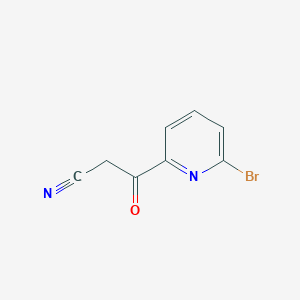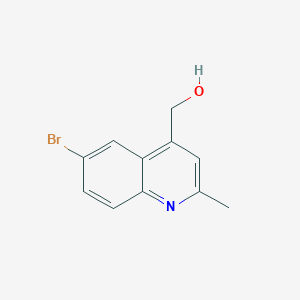![molecular formula C8H15NO2 B1442304 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1247626-90-9](/img/structure/B1442304.png)
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Übersicht
Beschreibung
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . Its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol . The molecular weight of this compound is 143.19 . It is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an oil-like substance . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Properties
- A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry, was developed. This method is more practical for producing large quantities compared to the previously complex processes (Smaliy et al., 2011).
- DFT and quantum-chemical calculations were conducted on various substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, to understand their molecular properties better (Bouklah et al., 2012).
Derivatives and Biological Activity
- The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones was explored. These compounds are a part of non-aromatic heterocyclic compounds, holding significance in the creation of biologically active molecules (Rubtsova et al., 2020).
- Research on 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, aiming at α_1 receptor antagonistic activity, highlights the potential therapeutic applications of these compounds (Hon, 2013).
Biochemical Synthesis
- The synthesis of chiral β-hydroxy-α-amino acid, a key intermediate in the development of certain drug candidates, was achieved using d-threonine aldolase enzymes. This advancement is crucial in the pharmaceutical field for producing active pharmaceutical ingredients (Goldberg et al., 2015).
Miscellaneous Applications
- A study on the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in antibiotic synthesis, indicates the broader pharmaceutical applications of pyrrolidine derivatives (Lall et al., 2012).
- Research on (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol synthesis, an intermediate for bioactive molecules, showcases its relevance in the synthesis of various medicinal compounds (Kotian et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
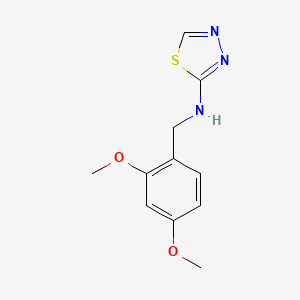
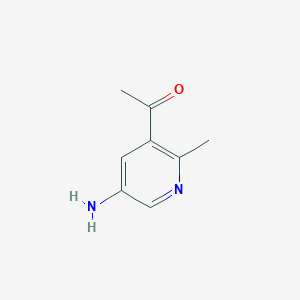

![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)



